molecular formula C17H13N3O4S B2747734 N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide CAS No. 921905-15-9

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2747734
CAS RN: 921905-15-9
M. Wt: 355.37
InChI Key: LZRCUFRIDLSMKX-UHFFFAOYSA-N
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Description

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, also known as EBOB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EBOB is a heterocyclic compound that belongs to the class of benzofuran derivatives. It has a molecular formula of C19H15N3O3S and a molecular weight of 377.41 g/mol.

Scientific Research Applications

Anti-Tumor Activity

Benzofuran compounds have shown strong anti-tumor activities . They have been utilized as anticancer agents . For example, novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Antibacterial Activity

Benzofuran derivatives have demonstrated antibacterial properties . This makes them potential candidates for the development of new antibacterial drugs .

Anti-Oxidative Activity

Benzofuran compounds have been found to possess anti-oxidative activities . This property could be harnessed in the development of drugs for diseases caused by oxidative stress .

Anti-Viral Activity

Some benzofuran compounds have shown anti-viral activities . For instance, a recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Activity

Benzofuran derivatives demonstrate a wide range of biological and pharmacological activities, including anticancer properties . Evaluating the chemical structure of these compounds will guide future medicinal chemists in designing new drugs for cancer therapy that might give excellent results in in vivo/in vitro applications .

Synthesis of Complex Benzofuran Derivatives

Benzofuran derivatives are essential compounds that hold vital biological activities to design novel therapies with enhanced efficacy compared to conventional treatments . Therefore, medicinal chemists used its core to synthesize new derivatives that can be applied to a variety of disorders .

Mechanism of Action

Target of Action

Benzofuran compounds, a core structure in this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

The benzofuran core structure is known to interact with various biological targets, leading to changes in cellular processes . The compound’s interaction with its targets could lead to alterations in the normal functioning of these targets, potentially inhibiting or enhancing their activity.

Biochemical Pathways

Given the broad range of biological activities associated with benzofuran compounds , it can be inferred that this compound may affect multiple biochemical pathways. These could include pathways related to tumor growth, bacterial proliferation, oxidative stress, and viral replication.

Result of Action

Given the known biological activities of benzofuran compounds , it can be inferred that the compound may have a range of effects at the molecular and cellular level. These could include the inhibition of tumor growth, the killing or inhibition of bacteria, the reduction of oxidative stress, and the inhibition of viral replication.

properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O4S/c1-2-22-11-6-3-5-10-9-12(23-14(10)11)16-19-20-17(24-16)18-15(21)13-7-4-8-25-13/h3-9H,2H2,1H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZRCUFRIDLSMKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide

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